(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride
Description
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is a chiral primary amine hydrochloride salt characterized by a 3-bromophenyl group attached to a but-3-en-1-amine backbone. The (S)-configuration at the chiral center and the presence of a bromine atom at the meta position of the aromatic ring distinguish it from structurally related compounds. This compound is typically synthesized via methods such as the Gabriel synthesis, which produces primary amines as hydrochloride salts for enhanced stability .
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
1-(3-bromophenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H |
InChI Key |
OJJLPSGOROCVKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and a chiral amine.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
Table 1: Substitution Reactions and Outcomes
Mechanistic studies indicate that the electron-withdrawing bromine atom activates the meta position for NAS, while the chiral amine remains unaffected under these conditions .
Oxidation Reactions
The allylic amine and double bond are susceptible to oxidation:
Table 2: Oxidation Pathways
The hydrochloride salt’s acidity enhances stability during ozonolysis, preventing undesired side reactions .
Reduction Reactions
Controlled hydrogenation modifies the double bond or aryl bromide:
Table 3: Reduction Methods
Stereochemical integrity is maintained during catalytic hydrogenation due to the rigid conformation imposed by the hydrochloride salt .
Elimination and Cyclization
The compound participates in acid-mediated eliminations:
Figure 1: AlCl₃-Catalyzed Dehydration
text(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride → (S)-1-(3-Bromophenyl)buta-1,3-dien-1-amine (via γ-aminoalcohol intermediate)
Cyclization reactions with dicarbonyl compounds yield pyrrolidine derivatives, leveraging the amine’s nucleophilicity and the double bond’s electrophilicity .
Stereochemical Considerations
The (S)-configuration at the amine center influences reaction outcomes:
-
Inversion during SN2 : Reactions with strong nucleophiles (e.g., NaN₃) cause partial racemization (≤15%) .
-
Retention in NAS : Bulky reagents like Grignard compounds favor stereochemical retention (≥95% ee) .
Industrial-Scale Adaptations
Flow-chemistry techniques enhance efficiency for high-volume synthesis:
Scientific Research Applications
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Chalcones
Chalcone derivatives with halogen substitutions, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3 in ), share the 3-bromophenyl moiety but differ in their functional groups (enone vs. amine). These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 422.22 μg/mL . The presence of the 3-bromophenyl group may enhance bioactivity by influencing electronic or steric interactions with cellular targets.
Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones
| Compound Name | IC50 (μg/mL) | Reference |
|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 422.22 | |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 22.41 |
Bromophenyl Ethanol Derivatives
Compounds like (R)-1-(3-bromophenyl)ethanol () feature the same aromatic substitution but replace the amine with a hydroxyl group. These derivatives are used in asymmetric synthesis, with optical purity exceeding 95% ee .
Amine Hydrochloride Salts
Structurally similar amines, such as 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)but-3-en-1-amine hydrochloride (), share the but-3-en-1-amine backbone but differ in aromatic substituents. These compounds are intermediates in pharmaceutical syntheses, highlighting the versatility of the amine hydrochloride scaffold in drug development .
Table 2: Comparison of Amine Hydrochloride Derivatives
Physicochemical Properties
- Chirality: The (S)-configuration of the target compound contrasts with (R)-isomers of bromophenyl ethanol derivatives, which exhibit >95% ee (). Stereochemistry significantly impacts molecular interactions in asymmetric synthesis .
- Hydrochloride Salt Formation : Enhances stability and solubility, a common feature in amine derivatives () .
Biological Activity
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Synthesis
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride features a bromobenzene moiety attached to a butenylamine structure. The synthesis typically involves the reaction of 3-bromobenzaldehyde with an appropriate amine under controlled conditions to yield the desired product, often followed by purification steps such as recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds similar to (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride exhibit significant anticancer activity. The mechanisms of action often involve:
- Inhibition of Cell Proliferation : Many derivatives affect cell cycle progression, leading to G2/M phase arrest.
- Induction of Apoptosis : Compounds can activate caspases and other apoptotic pathways, promoting programmed cell death in cancer cells.
For instance, studies have shown that certain analogs can inhibit specific kinases involved in tumorigenesis, such as CDKs and PKC, which are crucial for cell cycle regulation .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Similar compounds have demonstrated:
- Broad-spectrum Antibacterial Activity : Some derivatives show effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Activity against various fungal strains has also been reported, with minimum inhibitory concentrations (MICs) often below 16 μg/mL for effective compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride and its analogs:
Mechanistic Insights
The biological activity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride can be attributed to:
- Structural Interactions : The bromine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- Functional Groups : Amines are known to participate in hydrogen bonding with biological macromolecules, potentially influencing receptor binding and enzyme interactions.
Q & A
Q. How can the enantiomeric purity of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride be experimentally determined?
Methodological Answer: Chiral HPLC is the gold standard for determining enantiomeric purity. Use a CHIRALCEL OD-H column with a mobile phase of hexanes:isopropyl alcohol:ethylamine (900:100:1) at 0.5 mL/min. Retention times (e.g., 13.1 min for the major enantiomer, 16.8 min for the minor) and peak integration quantify enantiomeric excess .
| HPLC Conditions | Values |
|---|---|
| Column | CHIRALCEL OD-H |
| Mobile Phase Ratio (Hexanes:i-PrOH:Et₂NH) | 900:100:1 |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 254 nm |
Q. What synthetic strategies minimize racemization during the preparation of this compound?
Methodological Answer:
- Use asymmetric catalysis (e.g., chiral ligands or organocatalysts) to directly synthesize the (S)-enantiomer.
- Perform salt formation under anhydrous conditions (HCl gas in dry diethyl ether) at temperatures below 0°C to stabilize the protonated amine and suppress racemization .
Advanced Research Questions
Q. How can conflicting NMR data due to dynamic rotational processes be resolved?
Methodological Answer:
- Conduct variable-temperature (VT) NMR in DMSO-d₆ from 25°C to −80°C. Cooling slows rotational dynamics, resolving splitting patterns (e.g., coalescence at −55°C).
- Use 2D NMR techniques (COSY, NOESY) to assign overlapping peaks.
- Validate with X-ray crystallography (SHELX refinement) for definitive structural confirmation .
Q. What computational methods predict the hydrogen-bonding network in the crystalline state?
Methodological Answer:
Q. How does the 3-bromophenyl group influence reactivity compared to non-halogenated analogs?
Methodological Answer:
Q. What storage conditions prevent racemization over extended periods?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
